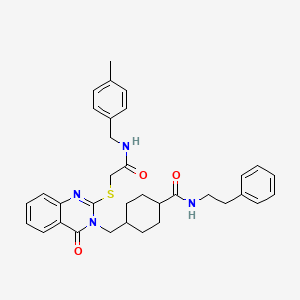
4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C34H38N4O3S and its molecular weight is 582.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic compound that has garnered attention due to its potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications.
Chemical Structure and Properties
The compound features several notable structural elements:
- Quinazoline core : Known for various biological activities, particularly in medicinal chemistry.
- Thioether linkage : Enhances lipophilicity and may influence biological interactions.
- Amide functionality : Often associated with increased stability and bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, primarily through its interactions with specific molecular targets. Key findings include:
-
Inhibition of Carbonic Anhydrase (CA) :
- A study highlighted the compound's potential as a carbonic anhydrase inhibitor, which is relevant for treating conditions such as glaucoma and epilepsy. The structure-activity relationship (SAR) analyses indicated effective binding to various CA isoforms, suggesting therapeutic applications in managing diseases related to these enzymes .
-
Antitumor Activity :
- Compounds with similar structures have shown promise in inhibiting tumor cell proliferation. For instance, derivatives of quinazoline have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest .
-
Neuroprotective Effects :
- Related compounds have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
A selection of studies illustrates the compound's biological activity:
Mechanistic Insights
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrase is crucial for its therapeutic potential in managing acid-base balance and related disorders.
- Apoptosis Induction : Its structural components may facilitate pathways leading to programmed cell death in malignant cells.
- Cell Cycle Modulation : Evidence suggests that the compound may interfere with cell cycle progression, particularly at the G2/M checkpoint.
Propiedades
IUPAC Name |
4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O3S/c1-24-11-13-26(14-12-24)21-36-31(39)23-42-34-37-30-10-6-5-9-29(30)33(41)38(34)22-27-15-17-28(18-16-27)32(40)35-20-19-25-7-3-2-4-8-25/h2-14,27-28H,15-23H2,1H3,(H,35,40)(H,36,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZXZNVLFLCXTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













